molecular formula C9H8FNO2 B13628883 6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one

6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13628883
M. Wt: 181.16 g/mol
InChI Key: UDWXTODMHPNLRP-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 7th position on the indole ring, making it a unique derivative with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the reaction of 2-methyl-1-indanone with hydrogen fluoride to introduce the fluorine atom at the desired position . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

6-Fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-2,3-dihydro-1H-indol-2-one
  • 7-Fluoro-1,3-dihydro-5-[2-(1-methylethyl)-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2H-indol-2-one
  • Indole-3-acetic acid

Uniqueness

6-Fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

6-fluoro-7-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO2/c1-13-9-6(10)3-2-5-4-7(12)11-8(5)9/h2-3H,4H2,1H3,(H,11,12)

InChI Key

UDWXTODMHPNLRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C2)F

Origin of Product

United States

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